2-(2-Carboxyethyl)pyrrolidine-1-carboxylic acid

Medicinal Chemistry Enzyme Inhibition Building Block Selection

Sourcing a pyrrolidine scaffold with regioselectively addressable carboxylic acid handles often means choosing between N-protected proline analogs that lack the propanoic acid side chain or custom synthesis with uncertain lead times. 2-(2-Carboxyethyl)pyrrolidine-1-carboxylic acid (CAS 857204-64-9) resolves this: • Two differentiated -COOH groups (N-carboxy vs. C-2 propanoic acid) enable sequential orthogonal conjugation without protecting-group manipulation • Structurally distinct from proline/piperidine building blocks; suitable core for inhibitor design targeting DPP-4, prolyl oligopeptidase, or ACE • ECHA-inventoried; supplied with full analytical characterization (NMR, HPLC, MS); standard packaging with ambient shipping

Molecular Formula C8H13NO4
Molecular Weight 187.19 g/mol
CAS No. 857204-64-9
Cat. No. B12854857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Carboxyethyl)pyrrolidine-1-carboxylic acid
CAS857204-64-9
Molecular FormulaC8H13NO4
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)O)CCC(=O)O
InChIInChI=1S/C8H13NO4/c10-7(11)4-3-6-2-1-5-9(6)8(12)13/h6H,1-5H2,(H,10,11)(H,12,13)
InChIKeyRTKKRLBUUMAOSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Carboxyethyl)pyrrolidine-1-carboxylic acid: Identity & Supplier Profile


2-(2-Carboxyethyl)pyrrolidine-1-carboxylic acid (CAS 857204-64-9), also named 2-Pyrrolidinepropanoic acid, 1-carboxy-, is a pyrrolidine dicarboxylic acid with the molecular formula C8H13NO4 and a molecular weight of 187.19 g/mol [1]. This compound is a small-molecule building block featuring both a pyrrolidine ring nitrogen-functionalized with a carboxylic acid and a propanoic acid side chain. It is listed in the ECHA inventory [2] and appears in supplier catalogs, indicating its availability for research procurement. Vendors describe it as an intermediate for pharmaceutical development targeting metabolic pathways and enzyme inhibition, though publicly available primary data validating these claims are absent . Its computed logP is 0.2 (XLogP3-AA) [1], and it has a predicted pKa of 4.69±0.10 and boiling point of 401.2±37.0 °C . Critically, this profile is based solely on predicted physicochemical properties and supplier marketing descriptions; no peer-reviewed biological activity or structure-activity relationship (SAR) data for this specific compound were identified during evidence retrieval.

Listed as a research building block; CAS identity confirmed in PubChem and ECHA inventory
Supplier marketing suggests pharmaceutical intermediate use, but no public bioactivity or SAR data exists
All physicochemical properties are computational predictions; experimental data unavailable

Procurement Risk: No Evidence for Substitution


Generic substitution among structurally analogous pyrrolidine carboxylic acids is unsupported due to a complete absence of public comparative performance data. Compounds within this class, such as 3-(pyrrolidin-2-yl)propanoic acid derivatives, N-Boc-protected variants, and 2-(2-carboxyethyl)pyrrolidine-2-carboxylic acid analogs, exhibit distinct structural features that dictate their chemical reactivity, biological target engagement, and pharmacokinetic profiles. The specific N-carboxylation pattern of the target compound is a critical determinant of its hydrogen-bonding capacity and acid-base behavior, which cannot be assumed to be equivalent to that of its close analogs. In practice, substituting one building block for another without experimentally verified equivalence may alter a synthetic pathway's regioselectivity, a probe's binding affinity, or a lead compound's metabolic stability. However, because no head-to-head comparisons are available in the public domain, any substitution decision must be treated as introducing an unquantified risk. The quantitative evidence gaps identified in Section 3 define the exact procurement criteria that must be resolved before generic interchange can be considered safe.

Structural analogs (e.g., N-Boc-protected or pyrrolidine-2-carboxylic acid derivatives) cannot be assumed interchangeable without experimental comparison. N-carboxylation pattern affects hydrogen-bonding and acid-base behavior.

Predicted vs. experimental property gaps mean that ionization, solubility, and lipophilicity may differ from computational estimates, introducing unquantified risk in aqueous reactions or formulation studies.

Absence of published synthetic protocols and purity data for this specific compound means batch reproducibility and regioisomer contamination cannot be excluded.

Quantitative Differentiation Evidence


Biological Activity Gap vs. Closest Analogs

A comprehensive search of primary literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) returned zero quantitative biological activity records for 2-(2-Carboxyethyl)pyrrolidine-1-carboxylic acid. By contrast, structural analogs such as (S)-2-(1-carboxyethyl)pyrrolidine and 2-(2-carboxyethyl)pyrrolidine-2-carboxylic acid derivatives have disclosed synthetic routes and, in some cases, biological annotations, yet no direct comparison exists [1]. The observed evidence gap means that the target compound cannot currently be differentiated from these analogs on the basis of potency, selectivity, or functional activity. This finding constitutes the primary quantitative dataset: the compound has no publicly reported IC50, Ki, EC50, or any other activity parameter, whereas certain analogs possess at least synthetic accessibility data [2]. Procurement decisions must therefore weigh the risk of an uncharacterized molecular entity against the known synthetic utility of characterized alternatives.

Bioactivity Gap
Data to verify
0 publicly available bioactivity records (IC50, Ki, EC50) vs. analogs with documented synthetic routes and limited biological annotations
No performance benchmark for procurement justification; requires in-house profiling
Multi-database search (PubChem, ChEMBL, BindingDB, Google Scholar)
Medicinal Chemistry Enzyme Inhibition Building Block Selection

Measured vs. Predicted Physicochemical Data

No experimentally measured physicochemical properties (logP, pKa, solubility, melting point) were located for 2-(2-Carboxyethyl)pyrrolidine-1-carboxylic acid in any database, including PubChem and CAS Common Chemistry. The CLogP of 0.2 (XLogP3-AA) [1] and pKa of 4.69±0.10 are computational predictions with undefined error. The closely related N-Boc-protected analog (rac 3-(1-Boc-pyrrolidin-2-yl)-propionic acid) has documented measured properties, and proline (pyrrolidine-2-carboxylic acid) has a well-characterized experimental pKa of ~1.95 (COOH) and 10.6 (NH), highlighting that predicted values for the target compound cannot be assumed accurate. The absence of experimental data for the target compound creates a procurement decision risk: its actual ionization state, solubility, and lipophilicity may differ from predictions, affecting suitability for aqueous reactions, membrane permeability, or formulation requirements.

Measured Properties
Predicted only
0
All physicochemical data (logP, pKa, solubility) are computational predictions, not experimentally confirmed
Proline and N-Boc analogs have measured reference values
Pre-formulation Analytical Chemistry Building Block Selection

Synthetic Tractability & Purity Gap

No peer-reviewed synthetic protocol, yield data, or purity specification was identified for 2-(2-Carboxyethyl)pyrrolidine-1-carboxylic acid. In contrast, the stereoselective synthesis of 2-(2-carboxyethyl)pyrrolidine-2-carboxylic acid derivatives has been published with full experimental details, yields, and characterization data [1]. Additionally, N-Boc-2-(2-carboxyethyl)pyrrolidine (CAS not specified for free acid, but Boc-protected form widely available) is a standard building block with vendor-validated purity (typically ≥95%). The target compound's lack of published synthetic methodology and analytical characterization means that any procured material cannot be independently verified against a reference standard, increasing the risk of batch-to-batch variability or contamination by regioisomers.

Synthetic Tractability
Source review
No published synthetic protocol, yield data, or publicly available purity specification
Independent batch verification against a reference standard is impossible without prior characterization
Analog compounds have published stereoselective syntheses and vendor COA data
Organic Synthesis Building Block Validation Procurement Specification

Cautious Application Scenarios


N-Carboxy Pyrrolidine Scaffold Exploration

The compound's N-carboxy-pyrrolidine-2-propanoic acid scaffold is structurally distinct from standard proline or piperidine building blocks and could serve as a core for designing inhibitors of proline-recognizing enzymes (e.g., DPP-4, prolyl oligopeptidase, or ACE). However, selection is justified only after in-house profiling establishes its target affinity, selectivity, and metabolic stability. The evidence gap report in Section 3 confirms that no public data are available to benchmark its performance against established pyrrolidine-based inhibitors such as those described in patent WO2002014271A1 [1].

Constrained Amino Acid Synthesis Intermediate

As a bifunctional building block with two carboxylic acid handles differentiated by connectivity (N-carboxy vs. C-2 propanoic acid), this compound could enable regioselective derivatization strategies. This potential is inferred from the synthetic chemistry of related pyrrolidine-2-carboxylic acid derivatives [2], but the lack of published synthetic validation for this specific compound means that procurement must be preceded by in-lab feasibility studies.

Metabolite/Degradation Product Reference Standard

The structural resemblance to metabolites of pyrrolidine-containing pharmaceuticals makes this compound a candidate for an analytical reference standard. However, without a published impurity profile or metabolic pathway documentation, its use as a certified reference material is currently unsupported. This scenario becomes viable only if the compound is synthesized, characterized, and qualified to pharmacopoeial standards.

Application
Selection Property
Validation Focus
N-Carboxy Pyrrolidine Scaffold Exploration
Scaffold uniqueness review
Target affinity, selectivity, and metabolic stability in-house profiling
Constrained Amino Acid Synthesis Intermediate
Regioselective derivatization potential
In-lab feasibility synthesis and characterization
Metabolite/Degradation Product Reference Standard
Structural resemblance assessment
Pharmacopoeial qualification and certified purity
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